2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide
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Overview
Description
2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction typically proceeds under mild conditions, often involving the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: In biological research, this compound has shown promise as an inhibitor of certain enzymes and receptors.
Medicine: The compound’s potential as an anti-inflammatory and anticancer agent has been explored.
Mechanism of Action
The mechanism of action of 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory response . Additionally, its anticancer activity is linked to its inhibition of histone deacetylases (HDACs) and Bcr-Abl tyrosine kinase, which are involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler analog that serves as a precursor for more complex benzothiazole derivatives.
2-Phenylbenzothiazole: Another related compound with a phenyl group attached to the benzothiazole ring.
2-Amino-6-chlorobenzothiazole: A chlorinated derivative that has been studied for its antimicrobial and anticancer properties.
Properties
IUPAC Name |
2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-11-7-6-9(8-12(11)19-14)13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYOGNXEBTENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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